Cyclopropyl(4-methylthiophen-2-yl)methanone
Description
Cyclopropyl(4-methylthiophen-2-yl)methanone is a ketone derivative featuring a cyclopropyl group attached to a methanone moiety, which is further bonded to a 4-methyl-substituted thiophene ring. This article compares it with related cyclopropyl methanone derivatives to elucidate substituent effects and applications.
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
cyclopropyl-(4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C9H10OS/c1-6-4-8(11-5-6)9(10)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
JSZVLOORSKYIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-methylthiophen-2-yl)methanone typically involves the reaction of cyclopropyl carbonyl compounds with 4-methylthiophen-2-yl derivatives. One common method involves the use of cyclopropyl carboxylic acid and 4-methylthiophene in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures, typically around 75°C, for a few hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Cyclopropyl(4-methylthiophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The amino group may facilitate hydrogen bonding, contrasting with the methylthiophene’s electron-donating methyl group. Molecular weight: 196.63; purity: 97% .
- 4-Bromo-2-(trifluoromethyl)phenylmethanone (): Bromine and trifluoromethyl groups are strongly electron-withdrawing, increasing lipophilicity (logP) and resistance to oxidation. Molecular weight: 293.08 .
- Molecular weight: 216.3 .
Key Insight : Methylthiophene’s electron-donating nature may favor π-π stacking interactions in biological systems, while electron-withdrawing groups (e.g., Cl, CF₃) enhance stability under oxidative conditions.
Heterocyclic vs. Aromatic Systems
- Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone (): Incorporates a nitrogen-rich spirocyclic system, enabling hydrogen bonding and metal coordination. Molecular weight: 194.27; purity: ≥98% .
- (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (): Combines oxadiazole (a bioisostere for ester or amide groups) with thiophene, suggesting dual functionality in drug design. Molecular weight: 303.4 .
Functional Group Additions
- Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (): Fluorination enhances metabolic stability and bioavailability. Molecular weight: 215.24 .
- Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone (): The boronate ester enables Suzuki-Miyaura cross-coupling reactions, highlighting utility in synthetic chemistry. Molecular weight: 262.11; purity: 95% .
Key Insight : Fluorinated and boronate-containing derivatives broaden applications from medicinal chemistry to synthetic intermediates, whereas the methylthiophene variant may prioritize target-specific interactions.
Data Table: Comparative Analysis of Cyclopropyl Methanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| Cyclopropyl(4-methylthiophen-2-yl)methanone | C₉H₁₀OS | 166.24 (est.) | 4-methylthiophene | Hypothetical: π-π interactions | N/A |
| (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | C₉H₉ClN₂O | 196.63 | Chloropyridine, amino | Lab use; hydrogen bonding | |
| 4-Bromo-2-(trifluoromethyl)phenylmethanone | C₁₁H₈BrF₃O | 293.08 | Br, CF₃ | High lipophilicity | |
| Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone | C₁₁H₁₈N₂O | 194.27 | Diazaspirocycle | Pharmaceutical intermediate | |
| (4-tert-Butylphenyl)(cyclopropyl)methanone | C₁₄H₁₈O | 202.29 (est.) | tert-Butylphenyl | Enhanced lipophilicity |
Biological Activity
Cyclopropyl(4-methylthiophen-2-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a cyclopropyl group and a thiophene moiety, suggests various biological activities. This article explores the biological activity of this compound by examining its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a 4-methylthiophen-2-yl methanone, providing it with distinct physicochemical properties that may influence its biological interactions. The presence of the thiophene ring is particularly noteworthy as thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.
This compound likely exerts its biological effects through several mechanisms:
- Enzyme Interaction : Compounds with similar structures often interact with key enzymes involved in metabolic pathways. For example, 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair.
- Cell Proliferation : The compound may affect cell proliferation through modulation of signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Studies have demonstrated that derivatives containing thiophene rings possess significant antibacterial and antifungal activities. For instance, compounds with similar scaffolding have shown efficacy against resistant strains of bacteria.
- Anticancer Activity : The structural characteristics suggest potential anticancer properties. Many thiophene derivatives have been evaluated for their ability to induce apoptosis in cancer cells, making them candidates for further research in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic (liver) |
| Excretion | Urinary |
These parameters can significantly influence the compound's efficacy and safety profile in clinical settings.
Case Studies
Several studies highlight the potential of this compound and its analogs:
- Antimicrobial Evaluation : A study demonstrated the synthesis of various thiophene derivatives, including those similar to this compound, showing promising results against Gram-positive and Gram-negative bacteria.
- Anticancer Research : In vitro studies indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could be explored for anticancer drug development .
- Pharmacological Profiling : A comprehensive pharmacological evaluation revealed that derivatives of this compound could modulate various biological targets, including those involved in inflammation and oxidative stress responses .
Q & A
Q. What synthetic methodologies are most effective for preparing cyclopropyl(4-methylthiophen-2-yl)methanone?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging cyclopropyl(thiophen-2-yl)methanone as a precursor (e.g., coupling with aryl halides under Suzuki-Miyaura conditions) . Alternative routes include:
- Substitution reactions : Introducing the cyclopropyl group via nucleophilic displacement of halides or sulfonates.
- Oxidation/Reduction : Controlled oxidation of secondary alcohols or reduction of nitro groups to amines in related analogs . Key conditions involve inert atmospheres (N₂/Ar), catalysts like Pd(PPh₃)₄, and solvents such as THF or DMF. Reaction progress should be monitored via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
A combination of techniques is required:
- NMR : ¹H and ¹³C NMR to confirm the cyclopropyl ring (δ ~0.5–2.5 ppm) and thiophene protons (δ ~6.5–7.5 ppm).
- IR Spectroscopy : C=O stretching (~1680–1720 cm⁻¹) and C–S vibrations (~600–800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- UV/Vis : Absorption maxima for π→π* transitions in the thiophene moiety (~250–300 nm) .
Table 1 : Representative Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (cyclopropyl), δ 6.8 (thiophene) | |
| IR | 1695 cm⁻¹ (C=O) | |
| HRMS (ESI+) | m/z 207.0815 ([M+H]⁺) |
Q. How do the electronic properties of the cyclopropyl and thiophene groups influence reactivity?
The cyclopropyl ring introduces angle strain, enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions. The 4-methylthiophene moiety directs electrophilic substitution (e.g., nitration, halogenation) to the 5-position due to steric and electronic effects. Methanone carbonyls participate in nucleophilic additions (e.g., Grignard reagents) or condensations .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reaction pathways of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the thiophene and cyclopropane rings.
- Transition-State Analysis : Predict regioselectivity in substitution or cycloaddition reactions.
- Solvent Effects : COSMO-RS simulations to optimize reaction conditions . Software like Gaussian or ORCA is recommended, with validation against experimental XRD data .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or MS fragments)?
Contradictions may arise from dynamic effects (e.g., ring puckering in cyclopropane) or tautomerism. Solutions include:
- Variable-Temperature NMR : Probe conformational changes.
- Isotopic Labeling : Confirm fragmentation pathways in MS.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., SHELXL refinement) .
Table 2 : Common Data Contradictions and Resolutions
| Issue | Resolution Method | Reference |
|---|---|---|
| Ambiguous NOE correlations | ROESY or molecular dynamics | |
| Unassigned MS fragments | Collision-induced dissociation |
Q. How can catalytic asymmetric synthesis be applied to derivatives of this compound?
Chiral catalysts (e.g., BINAP-Pd complexes) enable enantioselective functionalization, such as:
Q. What crystallographic challenges arise in determining its solid-state structure?
Challenges include:
- Disorder in Cyclopropane : Refinement with SHELXL using restraints (DFIX, SIMU) .
- Weak Diffraction : High-intensity synchrotron sources or cryocooling (100 K) improve data quality.
- Twinned Crystals : Use TWINABS for data integration .
Methodological Considerations
Q. How to design pharmacological studies for potential bioactivity?
- Target Identification : Molecular docking (AutoDock, Glide) against enzymes like cytochrome P450 or kinases.
- In Vitro Assays : Measure IC₅₀ in cell lines using MTT or ATP-luminescence assays.
- Metabolic Stability : HPLC-MS/MS to track degradation in liver microsomes .
Q. What are best practices for optimizing reaction yields in scale-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
